molecular formula C10H13BrN2O B13476960 3-Bromo-2-(piperazin-1-yl)phenol

3-Bromo-2-(piperazin-1-yl)phenol

Cat. No.: B13476960
M. Wt: 257.13 g/mol
InChI Key: PWWPQVALGTWFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(piperazin-1-yl)phenol is an organic compound that belongs to the class of phenols and piperazines This compound is characterized by the presence of a bromine atom at the third position and a piperazine ring attached to the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperazin-1-yl)phenol typically involves the bromination of 2-(piperazin-1-yl)phenol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 2-(Piperazin-1-yl)phenol.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-(piperazin-1-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or allosteric site of the target protein. The presence of the bromine atom and the piperazine ring can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)phenol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    3-Bromo-4-(piperazin-1-yl)phenol: The position of the piperazine ring is different, which can affect its binding properties and reactivity.

    3-Bromo-2-(morpholin-4-yl)phenol: Contains a morpholine ring instead of a piperazine ring, leading to different chemical and biological properties.

Uniqueness

3-Bromo-2-(piperazin-1-yl)phenol is unique due to the specific positioning of the bromine atom and the piperazine ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-bromo-2-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-8-2-1-3-9(14)10(8)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2

InChI Key

PWWPQVALGTWFHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.